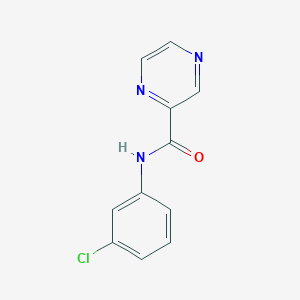

N-(3-chlorophenyl)pyrazine-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

75919-78-7 |

|---|---|

Molecular Formula |

C11H8ClN3O |

Molecular Weight |

233.65 g/mol |

IUPAC Name |

N-(3-chlorophenyl)pyrazine-2-carboxamide |

InChI |

InChI=1S/C11H8ClN3O/c12-8-2-1-3-9(6-8)15-11(16)10-7-13-4-5-14-10/h1-7H,(H,15,16) |

InChI Key |

FRSGWRCMEPZQCU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=NC=CN=C2 |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=NC=CN=C2 |

solubility |

26.5 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 3 Chlorophenyl Pyrazine 2 Carboxamide and Its Analogues

Conventional Synthetic Approaches

Traditional synthetic methods for N-aryl-pyrazine-2-carboxamides are well-established, typically relying on robust and versatile chemical reactions. These approaches are characterized by their reliability and adaptability to a wide range of substrates, forming the foundation of pyrazine (B50134) carboxamide chemistry.

Amide Bond Formation via Condensation of Pyrazinecarboxylic Acid Chlorides with Substituted Anilines

The most direct and widely employed method for synthesizing N-(3-chlorophenyl)pyrazine-2-carboxamide and its analogues is the condensation reaction between a pyrazine-2-carbonyl chloride and a corresponding substituted aniline (B41778). nih.govnih.gov This reaction is a classic example of nucleophilic acyl substitution.

The process begins with the activation of a pyrazine-2-carboxylic acid to its more reactive acid chloride derivative. This is commonly achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting pyrazine-2-carbonyl chloride is a highly reactive electrophile.

This activated intermediate is then reacted with a substituted aniline, in this case, 3-chloroaniline. The nucleophilic amino group of the aniline attacks the electrophilic carbonyl carbon of the acid chloride. youtube.com This is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in an inert aprotic solvent like dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF). The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the aniline starting material and driving the reaction to completion. youtube.comquora.com This method is highly efficient for producing a wide array of N-aryl pyrazine-2-carboxamides by simply varying the substitution on the aniline component. nih.gov

Table 1: Examples of N-Aryl Pyrazine-2-Carboxamide Synthesis via Acid Chloride Condensation

| Pyrazine-2-carbonyl Chloride Derivative | Aniline Derivative | Yield (%) | Reference |

|---|---|---|---|

| 6-chloropyrazine-2-carbonyl chloride | 3-methylaniline | - | nih.gov |

| 5-tert-butyl-6-chloropyrazine-2-carbonyl chloride | 3-methylaniline | - | nih.gov |

| 6-chloropyrazine-2-carbonyl chloride | 3,5-bis(trifluoromethyl)aniline | - | nih.gov |

Yield data was not consistently reported in the source material.

Multistep Synthesis Involving Activated Pyrazine Derivatives

One such pathway begins with the partial hydrolysis of a nitrile group on the pyrazine ring. For example, 3-chloropyrazine-2-carbonitrile (B110518) can be converted to 3-chloropyrazine-2-carboxamide (B1267238) under controlled pH and temperature conditions. mdpi.com This amide can then serve as a key intermediate.

Alternatively, a starting acid, such as 3-aminopyrazine-2-carboxylic acid, can be activated using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov CDI reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate. This intermediate then readily reacts with an incoming amine (e.g., an aniline) to form the desired amide bond, releasing imidazole (B134444) and carbon dioxide as byproducts. This method avoids the harsh conditions associated with forming acid chlorides and can be advantageous for sensitive substrates. nih.gov

Expedited Synthetic Strategies

To address the demand for rapid compound library synthesis and to improve process efficiency, modern techniques that accelerate reaction times and enhance yields have been developed.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for expediting the synthesis of pyrazine carboxamides. nih.govnih.gov Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while frequently providing higher product yields. nih.govmdpi.com

This technique is particularly effective for reactions like the aminodehalogenation of chloropyrazines or the aminolysis of pyrazine esters. nih.govnih.gov In a typical application, a mixture of a chloropyrazine derivative and an amine in a suitable solvent is sealed in a microwave vial and subjected to microwave heating at a controlled temperature and power. mdpi.comnih.gov The rapid, uniform heating provided by microwaves accelerates the rate of reaction, allowing for the swift production of the desired N-substituted pyrazine-2-carboxamides. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Aminodehalogenation of 3-chloropyrazine-2-carboxamide | Hours | Minutes | Higher yields reported | nih.govmdpi.com |

| Aminolysis of methyl 3-aminopyrazine-2-carboxylate | 48 hours (at rt) | 40 minutes (at 130 °C) | Not specified | nih.gov |

Synthesis of Structurally Modified Analogues

The versatility of the pyrazine core allows for the synthesis of a vast number of analogues with unique substitution patterns, which is crucial for structure-activity relationship (SAR) studies.

Regioselective Synthesis of Substituted Pyrazine-2-carboxamide Derivatives (e.g., 3-hydroxy-5-arylpyrazine-2-carboxamides)

Achieving specific substitution patterns on the pyrazine ring, such as in 3-hydroxy-5-arylpyrazine-2-carboxamides, requires careful, regioselective synthetic strategies. The electronic properties of the pyrazine ring and the directing effects of existing substituents guide the introduction of new functional groups.

The synthesis of such complex derivatives often involves multi-step sequences. For instance, a Suzuki cross-coupling reaction can be employed to introduce an aryl group at a specific position on the pyrazine ring. nih.gov A bromo-substituted pyrazine carboxamide can be coupled with an arylboronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond, yielding the 5-aryl-pyrazine-2-carboxamide. nih.gov Subsequent chemical transformations could then be used to introduce a hydroxyl group at the 3-position. The development of one-pot, multi-component reactions is also a modern approach to efficiently generate complex heterocyclic systems with high regioselectivity. nih.gov These advanced methods are essential for exploring the chemical space around the pyrazine-2-carboxamide scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling for Pyrazine-Thiophene Hybrids)

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Among these, the Suzuki-Miyaura coupling has emerged as a particularly powerful tool for the construction of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials. rsc.org The versatility of this reaction allows for the coupling of a wide range of substrates, including halogenated pyrazines, with various organoboron reagents. nih.gov This section focuses on the application of palladium-catalyzed cross-coupling reactions, specifically the Suzuki coupling, in the synthesis of pyrazine-thiophene hybrids, which are analogues of this compound.

The synthesis of novel heterocyclic compounds is of significant interest in medicinal chemistry. Pyrazine derivatives, for instance, are known to exhibit a wide array of biological activities. mdpi.com The strategic combination of a pyrazine core with other aromatic systems, such as thiophene, through palladium-catalyzed cross-coupling reactions, allows for the generation of diverse molecular scaffolds for biological evaluation.

A notable example involves the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via a Suzuki cross-coupling reaction. mdpi.com In this approach, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide serves as a key intermediate. This intermediate is prepared through the condensation of pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid. mdpi.com The subsequent Suzuki coupling of this brominated compound with various arylboronic acids or their pinacol (B44631) esters, catalyzed by a palladium complex, yields the desired pyrazine-thiophene hybrids. mdpi.com

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like potassium phosphate, in a suitable solvent system, often a mixture of 1,4-dioxane (B91453) and water. mdpi.com The reaction mixture is heated to reflux to drive the coupling to completion. mdpi.com This methodology has been successfully employed to synthesize a library of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides with moderate to good yields, demonstrating the robustness of the Suzuki coupling in this context. mdpi.com

The general reaction scheme for the Suzuki coupling to form pyrazine-thiophene hybrids is depicted below:

Scheme 1: General Suzuki Coupling Reaction for the Synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides

Image depicting the general reaction scheme for the Suzuki coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with an aryl boronic acid.

Image depicting the general reaction scheme for the Suzuki coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with an aryl boronic acid.

A variety of aryl and heteroaryl boronic acids can be employed in this reaction, leading to a diverse range of substituted pyrazine-thiophene carboxamides. The electronic nature of the substituents on the boronic acid can influence the reaction efficiency and yield.

Detailed research findings have demonstrated the successful synthesis of a series of these compounds. The following interactive table summarizes the reactants, catalysts, conditions, and yields for the synthesis of several 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides.

Interactive Data Table: Synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Coupling

| Entry | Aryl Boronic Acid/Ester | Catalyst | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | >20 | 65 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | >20 | 72 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | >20 | 68 |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | >20 | 55 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | >20 | 48 |

| 6 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | >20 | 52 |

The data presented in the table highlights the versatility of the Suzuki coupling in generating a library of pyrazine-thiophene hybrids with varying electronic properties on the appended aryl ring. mdpi.com The synthesized compounds were characterized using spectroscopic methods such as NMR and mass spectrometry to confirm their structures. mdpi.com

While the direct Suzuki coupling of this compound is not explicitly detailed in the reviewed literature, the successful application of this methodology to the closely related 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide strongly suggests its feasibility. The principles of palladium-catalyzed cross-coupling are well-established and can be applied to a wide range of substrates with appropriate optimization of reaction conditions. rsc.org

Spectroscopic Characterization and Structural Elucidation Methodologies

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. These vibrations are unique to the molecule's structure and functional groups, providing a "molecular fingerprint."

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of a related compound, 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, provides insight into the expected vibrational modes. researchgate.net For N-(3-chlorophenyl)pyrazine-2-carboxamide, key characteristic vibrational frequencies are anticipated for the N-H, C=O, and aromatic C-H and C=C bonds. For instance, in a similar molecule, 3-(benzylamino)pyrazine-2-carboxamide, the -NH- stretch was observed at 3452 cm⁻¹, the -CONH₂ group showed a stretch at 3126 cm⁻¹, and the -C=O stretch was found at 1689 cm⁻¹. mdpi.com Aromatic ring vibrations typically appear in the 1600-1400 cm⁻¹ region. mdpi.com The presence of the chlorine atom on the phenyl ring will also influence the vibrational frequencies of the aromatic C-H bonds.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | ~3450 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C=O (Amide) | Stretching | ~1690 |

| C=C (Aromatic) | Stretching | ~1600-1400 |

| C-N | Stretching | ~1400-1200 |

| C-Cl | Stretching | ~800-600 |

Fourier Transform Raman (FT-Raman) spectroscopy complements FT-IR by providing information on the vibrations of non-polar bonds and symmetric functional groups. In the analysis of pyrazine (B50134) derivatives, FT-Raman has been effectively used to study in-plane bending modes of hydrogen atoms. nih.gov For this compound, FT-Raman is expected to be particularly sensitive to the vibrations of the pyrazine and phenyl rings. The symmetric breathing modes of these aromatic rings, which are often weak in FT-IR, should be prominent in the FT-Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, distinct signals are expected for the protons on the pyrazine ring, the phenyl ring, and the amide N-H proton. The chemical shifts of the pyrazine protons are influenced by the electron-withdrawing nature of the nitrogen atoms. chemicalbook.com The protons on the 3-chlorophenyl ring will exhibit a splitting pattern characteristic of a substituted benzene (B151609) ring, with their chemical shifts influenced by the chlorine atom and the amide linkage. The amide proton typically appears as a broad singlet at a downfield chemical shift. In a related compound, 3-[(3-chlorobenzyl)amino]pyrazine-2-carboxamide, the amide proton (NH) was observed as a triplet at 9.14 ppm. mdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide (N-H) | 9.0 - 10.0 | Singlet (broad) |

| Pyrazine-H | 8.5 - 9.0 | Multiplet |

| Phenyl-H (ortho to Cl) | 7.3 - 7.6 | Multiplet |

| Phenyl-H (meta to Cl) | 7.1 - 7.4 | Multiplet |

| Phenyl-H (para to Cl) | 7.0 - 7.3 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the amide group is typically observed at a downfield chemical shift, often in the range of 160-170 ppm. mdpi.com The carbon atoms of the pyrazine ring will have chemical shifts influenced by the adjacent nitrogen atoms. spectrabase.comchemicalbook.com The carbon atoms of the 3-chlorophenyl ring will show characteristic shifts, with the carbon atom bonded to the chlorine atom exhibiting a distinct chemical shift. For instance, in 3-[(3-chlorobenzyl)amino]pyrazine-2-carboxamide, the carbonyl carbon appeared at 168.8 ppm, and the pyrazine carbons were observed between 130 and 155 ppm. mdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 165 - 170 |

| Pyrazine-C | 130 - 155 |

| Phenyl-C (C-Cl) | 133 - 136 |

| Phenyl-C (C-N) | 138 - 142 |

| Phenyl-C | 120 - 135 |

Electronic Spectroscopy for Conjugation and Excitation Analysis

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For pyrazine-2-carboxamide derivatives, the UV-Vis spectra typically exhibit absorption bands corresponding to π → π* and n → π* transitions within the aromatic pyrazine ring and the phenyl group.

Data for related pyrazine-2-carboxamide derivatives is presented below:

| Compound | Solvent | Absorption Maxima (λmax, nm) | Source |

| Pyrazine-2-carboxamide | Methanol (B129727) | 273, 324 | lew.ro |

| Cyanopyrazine-2-carboxamide derivatives | Methanol | ~230, ~370 | uantwerpen.be |

No emission (fluorescence) spectroscopy data for this compound was found in the reviewed literature.

Advanced Spectroscopic Techniques for Mechanistic Probes

To understand the mode of action of this compound, particularly its role as a potential inhibitor of biological systems, advanced spectroscopic methods are employed.

Electron Paramagnetic Resonance (EPR) Spectroscopy (e.g., for Photosystem II Inhibition Studies)

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying species with unpaired electrons. In the context of photosynthesis, EPR is instrumental in investigating the electron transport chain, particularly the function of Photosystem II (PSII). Many herbicides act by inhibiting electron transport in PSII, and EPR can be used to pinpoint the site of inhibition. nih.gov

A number of N-phenylpyrazine-2-carboxamide derivatives have been identified as inhibitors of photosynthetic electron transport (PET). nih.gov The mechanism of inhibition often involves the displacement of plastoquinone (B1678516) from its binding site on the D1 protein of PSII. mdpi.com This interruption of the electron flow can be monitored by observing changes in the EPR signals of the components of the electron transport chain.

While direct EPR spectroscopic studies on this compound were not found, research on related compounds provides a strong indication of its potential mechanism. For example, a study on chlorinated N-phenylpyrazine-2-carboxamides demonstrated their ability to inhibit PET in spinach chloroplasts, with the activity being dependent on the substitution pattern. This suggests that these compounds, including this compound, likely interact with and inhibit a component of the PSII complex. nih.gov The IC50 value, which represents the concentration required to inhibit 50% of the PET, is a key parameter obtained from such studies.

Photosynthetic Electron Transport (PET) Inhibition Data for a Related Compound:

| Compound | System | IC50 (µM) | Source |

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Spinach Chloroplasts | 43.0 | nih.gov |

Further EPR studies would be invaluable in precisely identifying the binding site and the specific interactions of this compound within the PSII complex.

Advanced Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, from structural parameters to vibrational frequencies.

Conformational analysis further explores the molecule's flexibility, particularly the rotation around the C-N amide bond and the bond connecting the phenyl ring to the amide nitrogen. By mapping the potential energy surface as these dihedral angles are varied, the most stable conformer (the global minimum) and other low-energy conformers can be identified. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of a molecule. Each calculated vibrational frequency corresponds to a specific normal mode of motion, such as stretching, bending, or twisting of bonds.

To accurately assign these calculated frequencies to experimental spectral bands, a Potential Energy Distribution (PED) analysis is performed. PED quantifies the contribution of each structural coordinate (like a specific bond stretch or angle bend) to a given vibrational mode. For N-(3-chlorophenyl)pyrazine-2-carboxamide, this would involve assigning frequencies to characteristic vibrations of the pyrazine (B50134) and chlorophenyl rings, as well as the carboxamide linker, including:

N-H and C=O stretching of the amide group.

C-H stretching and bending modes of the aromatic rings.

Vibrations involving the C-Cl bond.

Comparing the theoretically predicted spectrum with experimental data serves to validate the accuracy of the computational model.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the outcomes of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The spatial distribution and energies of these orbitals are critical for understanding a molecule's reactivity.

In molecules similar to this compound, the HOMO is often located over the electron-rich regions, such as the phenyl ring and the pyrazine moiety. The LUMO is typically distributed across the electron-deficient pyrazine ring and the carboxamide group. The precise location of these orbitals dictates how the molecule will interact with other reagents. For instance, an electrophile would likely attack the region where the HOMO is concentrated, while a nucleophile would target the LUMO region.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These indices provide a quantitative measure of different aspects of reactivity.

Table 1: Global Reactivity Descriptors Derived from FMO Analysis This table outlines key reactivity indices and their significance. Specific values are determined through quantum chemical calculations.

| Reactivity Descriptor | Formula | Significance |

|---|---|---|

| Ionization Energy (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; measures the ease of changing the electron distribution. Soft molecules are more reactive. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic character. |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions that are rich or poor in electrons, thereby predicting the sites for electrophilic and nucleophilic attack.

The MEP map uses a color spectrum to indicate charge distribution:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms.

Green: Regions of neutral or near-zero potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the electron density distribution in a molecule. It elucidates donor-acceptor interactions, intramolecular charge transfer (ICT), and hyperconjugative interactions, which are crucial for determining molecular stability and reactivity. By examining the interactions between filled (donor) and empty (acceptor) orbitals, the stabilization energy E(2) associated with charge delocalization can be quantified.

In theoretical studies of pyrazine carboxamide derivatives, NBO analysis is instrumental in identifying the key electronic interactions that stabilize the molecular structure. For instance, in a computational study of the structurally similar compound 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide , NBO analysis was performed to investigate these donor-acceptor interactions. chemrxiv.org Such analyses typically reveal significant charge transfer from the lone pair electrons of nitrogen and oxygen atoms to the antibonding orbitals of the pyrazine and phenyl rings.

The primary interactions contributing to the stability of this class of molecules often involve:

Intramolecular Hydrogen Bonding: The geometry of N-phenylpyrazine-2-carboxamides allows for the formation of an intramolecular hydrogen bond between the amide hydrogen (N-H) and a nitrogen atom of the pyrazine ring, creating a stable six-membered ring structure. NBO analysis can quantify the strength of this interaction.

Lone Pair Delocalization: The lone pair electrons on the pyrazine nitrogens and the carbonyl oxygen can delocalize into the π-system of the rings, facilitating intramolecular charge transfer.

A representative NBO analysis for a substituted pyrazine carboxamide would quantify the stabilization energies (E(2)) for the most significant orbital interactions, as illustrated in the hypothetical table below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N(pyrazine) | σ(N(amide)-H) | High | Hydrogen Bonding |

| π (Pyrazine Ring) | π(Phenyl Ring) | Moderate-High | π-π Conjugation / ICT |

| LP (1) O(carbonyl) | π(Pyrazine Ring) | Moderate | Resonance / ICT |

| π (Phenyl Ring) | π(Carbonyl C=O) | Low-Moderate | Resonance / ICT |

| This table is illustrative, showing typical interactions and their relative strengths for this class of compounds. LP denotes a lone pair. |

These interactions confirm a substantial electronic communication between the pyrazine-2-carboxamide moiety and the substituted phenyl ring, which is fundamental to the molecule's electronic properties.

Assessment of Nonlinear Optical (NLO) Properties through Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules featuring a π-conjugated system that connects an electron-donor group to an electron-acceptor group often exhibit significant NLO responses. The key parameter for quantifying this response is the first hyperpolarizability (β₀).

Computational studies on pyrazine carboxamide derivatives have explored their potential as NLO materials. A study on a series of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides , which are structurally related to this compound, investigated the effect of different substituents on their NLO properties. nih.gov The presence of the pyrazine ring (an electron-accepting unit) connected to an aryl group via a conjugated linker creates a donor-π-acceptor framework conducive to NLO activity.

The first hyperpolarizability (β₀) is calculated using quantum chemical methods like Density Functional Theory (DFT). The magnitude of β₀ is highly sensitive to the electronic nature of the substituents on the aryl ring and the extent of π-electron delocalization. nih.govresearchgate.net For instance, the introduction of strong electron-donating or electron-withdrawing groups can significantly enhance the NLO response.

The calculated NLO properties for a series of related 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides are presented below, demonstrating the influence of the substituent on the hyperpolarizability.

| Compound (Substituent on Phenyl Ring) | HOMO-LUMO Gap (eV) | Polarizability (α) (a.u.) | Hyperpolarizability (β₀) (a.u.) |

| 4a (3-Cl) | 4.67 | 258.12 | 134.19 |

| 4b (3,4-diCl) | 4.70 | 266.19 | 196.34 |

| 4i (4-SH) | 4.21 | 290.41 | 9139.57 |

| 4l (4-N(CH₃)₂) | 4.39 | 309.84 | 9048.28 |

| (Data sourced from a study on 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides) nih.gov |

As shown in the table, the compound with the 3-chloro substituent (4a) exhibits a modest hyperpolarizability value. In contrast, compounds with strong donor groups like thiol (SH) or dimethylamino (N(CH₃)₂) show dramatically larger β₀ values, indicating a much stronger NLO response. nih.gov This highlights that while this compound possesses the fundamental structure for NLO activity, its properties could be significantly tuned through substituent modification.

Theoretical Evaluation of Compound Stability and Reactivity

Bond Dissociation Energy (BDE) is a critical theoretical parameter for assessing the thermodynamic stability of a chemical bond. The lower the BDE, the less energy is required to break the bond homolytically, indicating a potential site of reactivity. BDE calculations are particularly useful for predicting a molecule's susceptibility to degradation pathways like autoxidation (reaction with oxygen) and hydrolysis (reaction with water).

For complex organic molecules, identifying the weakest bonds can pinpoint the likely initiation sites for decomposition. In a theoretical investigation of 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide , BDE analysis was employed to evaluate its stability against autoxidation and hydrolysis. chemrxiv.org

Autoxidation Susceptibility: This process often begins with the abstraction of a hydrogen atom. Therefore, the BDE of C-H bonds is a key indicator. A low C-H BDE suggests that the hydrogen is more easily abstracted by radicals, initiating an oxidative chain reaction.

Hydrolysis Susceptibility: The most probable site for hydrolysis in pyrazine carboxamides is the amide bond (C-N). The BDE of the amide C-N bond provides insight into its stability. A lower BDE for this bond suggests greater susceptibility to cleavage by water, leading to the formation of pyrazine-2-carboxylic acid and the corresponding aniline (B41778).

A representative BDE analysis would yield values for the most labile bonds in the molecule, as shown in the illustrative table below.

| Bond | Bond Dissociation Energy (BDE) (kcal/mol) | Implied Susceptibility |

| Amide N-H | High | Low (unless deprotonated) |

| Aromatic C-H | Moderate-High | Low |

| Amide C(O)-N | Moderate | Potential site for hydrolysis |

| Pyrazine C-Cl | Moderate-High | Low (relative to amide bond) |

| This table is illustrative. The values are relative and indicate likely points of reactivity. |

Radial Distribution Function (RDF) analysis, typically derived from molecular dynamics (MD) simulations, describes how the density of surrounding atoms or molecules varies as a function of distance from a reference point. In the context of chemical reactivity, RDF analysis is a powerful tool for studying the solvation structure around a molecule and identifying specific interactions with solvent molecules, such as water.

To assess susceptibility to hydrolysis, an RDF analysis can be performed between the atoms of the pyrazine carboxamide and the oxygen atom of water molecules in a simulated aqueous environment. chemrxiv.org A high peak in the RDF at a short distance indicates a high probability of finding a water molecule near a specific site, suggesting a strong interaction that could precede a chemical reaction.

For instance, in the study of 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide , RDF analysis was used to probe its potential for hydrolysis. chemrxiv.org The key RDFs to analyze would be:

g(r) between the amide carbonyl carbon and water oxygen: A sharp peak at a close distance would indicate that water molecules are strongly attracted to the electrophilic carbonyl carbon, which is the initial step in nucleophilic attack during hydrolysis.

g(r) between the amide hydrogen and water oxygen: This RDF provides information about the hydrogen bonding between the amide N-H group and surrounding water molecules.

By integrating the area under the first peak of the RDF, one can calculate the coordination number, which represents the average number of water molecules in the first solvation shell of the target atom. A high coordination number around the amide group would suggest a greater exposure to water and thus a higher likelihood of hydrolysis. chemrxiv.org This analysis provides a dynamic, atom-level picture of the interactions that govern the compound's stability in an aqueous medium.

Molecular Interactions and Supramolecular Chemistry

Molecular Docking Studies for Biological Target Engagement

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential biological activity of a compound by simulating its interaction with a protein target.

Computational Prediction of Ligand-Protein Binding Affinities

Computational studies are pivotal in predicting how strongly a ligand, such as N-(3-chlorophenyl)pyrazine-2-carboxamide, will bind to a protein's active site. The binding affinity is often expressed as a binding energy value, where a more negative value indicates a stronger interaction.

Derivatives of pyrazine-2-carboxamide have been the subject of molecular docking studies to predict their binding affinities with various biological targets. For instance, in a study of pyrazine-linked 2-aminobenzamides as potential histone deacetylase (HDAC) inhibitors, molecular docking was used to rationalize in vitro data and understand the structure-activity relationship. researchgate.net Similarly, novel pyrazine-2-carboxylic acid derivatives of piperazines were synthesized and their molecular docking studies with GlcN-6-P synthase were performed, with some molecules showing good inhibition. researchgate.net

In research focused on antimycobacterial agents, molecular docking of 3-benzylaminopyrazine-2-carboxamides with mycobacterial enoyl-ACP reductase (InhA) was conducted. The calculated binding affinities for some of the synthesized compounds were significant, although none surpassed the affinity of the original ligand in the studied protein crystal structure (4TZK). mdpi.com For example, compounds 4 and 12 in that study showed affinities of -8.47 kcal/mol and -8.49 kcal/mol, respectively. mdpi.com The affinity calculations highlighted the crucial role of the carboxamide group in the interaction with the InhA enzyme. mdpi.com

Another study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives docked against human placental alkaline phosphatase (PDB ID: 1EW2) also demonstrated the utility of these predictions. mdpi.com The binding energy for one of the derivatives, compound 5d , was found to be -6.3891 kcal/mol, which was higher than the reference compound, ciprofloxacin. mdpi.com

These examples underscore the importance of computational predictions in identifying promising drug candidates and understanding the molecular basis of their activity.

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Compound 4 | Mycobacterial enoyl-ACP reductase (InhA) | -8.47 |

| Compound 12 | Mycobacterial enoyl-ACP reductase (InhA) | -8.49 |

| Compound 5d | Human placental alkaline phosphatase (1EW2) | -6.3891 |

| Ru1 | Calf Thymus DNA | -8.2 |

| Ru2 | Calf Thymus DNA | -8.0 |

| Ru3 | Calf Thymus DNA | -7.7 |

| Ru4 | Calf Thymus DNA | -7.4 |

Elucidation of Specific Binding Site Interactions (e.g., Hydrogen Bonding Networks with Amino Acid Residues)

Beyond predicting binding affinity, molecular docking elucidates the specific interactions between a ligand and the amino acid residues within a protein's binding pocket. These interactions, particularly hydrogen bonds, are fundamental to the stability of the ligand-protein complex.

In the docking studies of 3-benzylaminopyrazine-2-carboxamides with InhA, the carboxamide group was found to be crucial. mdpi.com It allows the carbonyl group to be in close proximity to Tyr158 and the NAD+ ribose, while the substituent at the 3-position of the pyrazine (B50134) ring can form additional, less specific interactions with residues in the substrate-binding loop. mdpi.com

For N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative 5d , docking studies revealed two hydrogen bonds with Lys550 and Gln546, involving the oxygen of the carbonyl groups. mdpi.com Additionally, four conventional carbon-hydrogen bonds were established with Tyr557, Glu575, and Arg612. mdpi.com

In a study of heterocyclic (pyrazine)carboxamide Ru(ii) complexes, hydrogen bonding interactions between the NH group of the carboxamide and DNA nucleobases were suggested to enhance the strength of the interaction with CT-DNA. nih.gov The docking poses of these complexes within the BSA protein showed them to be predominantly surrounded by hydrophobic amino acid residues. nih.gov

These detailed interaction maps are invaluable for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Analysis of Ligand Conformational Adaptation within Receptor Binding Pockets

The flexibility of a ligand and its ability to adopt a specific conformation within a receptor's binding pocket are critical for a successful binding event. This conformational adaptation is a key aspect analyzed in molecular docking studies.

The study of N-(3-bromophenyl)-2-pyrazinecarboxamide polymorphs highlights the conformational flexibility of such molecules, which is allowed by the C-C bond connecting the bromophenyl ring and the Pyz-CO-NH moieties. researchgate.net This flexibility can lead to the generation of different conformers that can adapt to the packing forces within a crystal or the shape of a receptor binding pocket. researchgate.net

In the context of prolyl-tRNA synthetase inhibitors, the cyclization of active 3-benzamidopyrazine-2-carboxamides was found to significantly decrease their activity. mdpi.com This was attributed to the cyclization trapping the C-2 carboxamide in a conformation that is not compliant with the expected binding mode. mdpi.com The preferred "NH up" conformation, driven by intramolecular hydrogen bond formation, is crucial for activity. mdpi.com

These findings emphasize that a ligand's ability to adopt a bioactive conformation is a determining factor for its biological efficacy.

Crystallographic Analysis and Polymorphism Research

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule and its arrangement in a crystal lattice. This technique is essential for understanding intermolecular interactions and for identifying and characterizing different crystalline forms, or polymorphs, of a compound.

Discovery and Characterization of Conformational Polymorphs

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of research in pharmaceuticals and materials science. Different polymorphs of the same compound can exhibit different physical properties.

A notable example is the discovery and characterization of two concomitant conformational polymorphs of N-(3-bromophenyl)-2-pyrazinecarboxamide. researchgate.net These polymorphs, designated as I and II, display different halogen bonding interactions, with Br···Br interactions in polymorph I and Br···N interactions in polymorph II. researchgate.net The conformational flexibility of the molecule allows for this adaptation in the crystal packing. researchgate.net

Another study on a bioactive pyrazolo[3,4-d]pyrimidine derivative also isolated and characterized two monoclinic polymorphs, α and β. mdpi.com The different conformations observed in the crystals were attributed to the demands of molecular packing, leading to distinct supramolecular assemblies. mdpi.com

The study of polymorphism is crucial as different polymorphs can have different stabilities, which can be assessed through lattice energy calculations. For the N-(3-bromophenyl)-2-pyrazinecarboxamide polymorphs, lattice energy calculations indicated that polymorph I is thermodynamically more stable. researchgate.net

Investigation of Intermolecular Interactions in Crystal Structures (e.g., C-H...O, N-H...N, Halogen Bonding)

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds and halogen bonds.

In the crystal structure of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, molecules are linked by N—H⋯N hydrogen bonds, forming inversion dimers. nih.gov These dimers are further linked by C—H⋯O hydrogen bonds to form sheets. nih.gov

The study of a series of N-(chlorophenyl)pyridinecarboxamides revealed that the favored hydrogen bonding mode is aggregation by N−H···Npyridine interactions, although amide···amide intermolecular interactions are also observed in some cases. dcu.ie For NppCl·H2O, a monohydrate, O−H···O, N−H···O1W, and O1W-H···N interactions with the water molecule are the primary hydrogen bonds. dcu.ie

Halogen bonding is another important directional interaction. In the polymorphs of N-(3-bromophenyl)-2-pyrazinecarboxamide, the crossover between Br···Br and Br···N halogen bonding synthons was investigated. researchgate.net The energy of the N···Br halogen bond was calculated to be approximately -20.76 kJ mol-1. researchgate.net The investigation of N-(5-halo-2-pyridinyl)pyrazine-2-carboxamides has also highlighted the importance of N⋯X halogen bonding. rsc.org

The analysis of these intermolecular interactions through techniques like Hirshfeld surface analysis provides a quantitative understanding of the forces that dictate the supramolecular architecture of these compounds. researchgate.net

Analysis of Crystal Packing Architectures

No published crystallographic data exists for this compound.

Quantitative Assessment of Intermolecular Contacts

As no crystallographic information file (CIF) is available, a Hirshfeld surface analysis cannot be performed.

Mechanistic Elucidation of Biological Activities in Vitro and Biochemical Models

Photosynthesis Inhibitory Activity (PET Inhibition)

N-(3-chlorophenyl)pyrazine-2-carboxamide and related pyrazine (B50134) derivatives have demonstrated the ability to inhibit photosynthetic electron transport (PET), a fundamental process in plant chloroplasts.

Inhibition of Photosynthetic Electron Transport in Plant Chloroplasts (e.g., Photosystem II)

Research has shown that N-phenylpyrazine-2-carboxamide derivatives can act as inhibitors of the oxygen evolution rate in spinach chloroplasts. encyclopedia.pubnih.gov This inhibition of PET is a key indicator of herbicidal activity. The process of photosynthesis, particularly the light-dependent reactions, involves the flow of electrons through a series of protein complexes embedded in the thylakoid membranes of chloroplasts. A significant number of commercial herbicides function by interrupting this electron flow within Photosystem II (PSII). nih.gov The inhibitory activity of these compounds is influenced by the nature of the substituents on both the pyrazine and phenyl rings.

Studies on various substituted N-phenylpyrazine-2-carboxamides have been conducted to determine their PET inhibitory activity, often measured as the IC50 value, which represents the concentration required to cause 50% inhibition. For instance, a series of chlorinated N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their ability to inhibit PET in spinach chloroplasts. nih.gov

Table 1: Photosynthesis Inhibitory Activity of Selected N-phenylpyrazine-2-carboxamide Derivatives

| Compound | Substituents | IC50 (µmol/L) for PET Inhibition in Spinach Chloroplasts | Reference |

| 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | 6-Cl on pyrazine, 4-Cl on phenyl | Not explicitly stated, but showed high activity | nih.gov |

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | 6-Cl, 5-tert-butyl on pyrazine, 4-Cl on phenyl | 43.0 | nih.gov |

| 6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 6-Cl on pyrazine, 3-I, 4-CH3 on phenyl | 51.0 | encyclopedia.pubnih.gov |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide | 5-tert-butyl on pyrazine, 4-Cl, 3-CH3 on phenyl | 44.0 | encyclopedia.pubnih.gov |

Identification of Specific Inhibition Sites within Photosystem II (e.g., Donor and Acceptor Sides)

The inhibitory action of N-phenylpyrazine-2-carboxamides is believed to occur within Photosystem II. PSII has a donor side, where water is oxidized, and an acceptor side, where plastoquinone (B1678516) is reduced. Evidence suggests that many amide-based herbicides, including N-phenylpyrazine-2-carboxamides, act on the acceptor side of PSII. nih.gov Specifically, they are thought to bind to the QB-binding niche on the D1 protein of the PSII complex. nih.govnih.gov This binding competes with the native plastoquinone, thereby blocking the electron transfer from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB. nih.gov

While the primary site of action for many pyrazine derivatives is the acceptor side, some related compounds have been found to interact with the donor side of PSII. nih.gov For example, certain substituted anilides have been shown to interact with tyrosine radicals, TyrZ and TyrD, which are located on the D1 and D2 proteins on the donor side, leading to an interruption of the photosynthetic electron transport. nih.gov

Investigations of Molecular Interactions with Photosynthetic Proteins (e.g., Aromatic Amino Acid Residue Involvement via Fluorescence Quenching)

The interaction between inhibitor molecules and proteins within PSII can be investigated using techniques such as chlorophyll (B73375) fluorescence quenching analysis. While specific studies employing this technique for this compound are not extensively documented, the principles of this method provide insight into potential molecular interactions.

Chlorophyll fluorescence is a sensitive probe of PSII activity. When an inhibitor binds to its target site, it can alter the de-excitation pathways of excited chlorophyll molecules, leading to changes in fluorescence emission. This quenching of fluorescence can provide information about the binding affinity and the local environment of the inhibitor-protein complex. The interaction of inhibitors with aromatic amino acid residues, such as those present in the D1 protein, is crucial for their binding and inhibitory function. These interactions, which can include hydrogen bonds and hydrophobic interactions, can be inferred from detailed fluorescence quenching studies.

Antimycobacterial Mechanisms

Derivatives of pyrazine-2-carboxamide have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

In Vitro Inhibition Studies against Mycobacterium tuberculosis Strains (e.g., H37Rv, H37Ra)

A number of N-phenylpyrazine-2-carboxamide derivatives have been synthesized and evaluated for their in vitro antimycobacterial activity against various strains of M. tuberculosis, including the standard laboratory strains H37Rv and H37Ra.

For example, a series of 3-substituted N-benzylpyrazine-2-carboxamide derivatives were tested for their antimycobacterial activity. nih.gov In another study, chlorinated N-phenylpyrazine-2-carboxamides were evaluated, with 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showing 65% inhibition of M. tuberculosis H37Rv at a concentration of 6.25 µg/mL. nih.gov The antimycobacterial efficacy of these compounds is often presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.

Table 2: In Vitro Antimycobacterial Activity of Selected Pyrazine-2-carboxamide Derivatives against M. tuberculosis H37Rv

| Compound | Substituents | Activity (MIC or % Inhibition) | Reference |

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | 2-CH3 on benzyl, 3-benzylamino on pyrazine | MIC = 12.5 µg/mL | nih.gov |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | 3,4-diCl on benzyl, 3-benzylamino on pyrazine | MIC = 12.5 µg/mL | nih.gov |

| 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | 6-Cl on pyrazine, 4-Cl on phenyl | 65% inhibition at 6.25 µg/mL | nih.gov |

| 6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | 6-Cl on pyrazine, 3,4-diCl on phenyl | 61% inhibition at 6.25 µg/mL | nih.gov |

Exploration of Potential Metabolic Pathways Affecting Activity (e.g., Oxidative N-Dealkylation)

The metabolic fate of a compound can significantly influence its biological activity. For pyrazinamide (B1679903), a structurally related and clinically important anti-tuberculosis drug, metabolism is crucial for its action. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme. wikipedia.org

The biological activities of this compound and related compounds have been investigated primarily through in vitro and biochemical models, shedding light on their potential as therapeutic or agrochemical agents.

Antifungal Mechanisms

The antifungal properties of pyrazine carboxamides are a significant area of research, with studies targeting specific fungal strains responsible for various infections.

Research into a series of chlorinated N-phenylpyrazine-2-carboxamides has demonstrated their potential as antifungal agents. nih.gov These compounds, which are structural analogs of this compound, were synthesized and evaluated for their activity against several fungal strains. nih.gov Among the tested fungi, Trichophyton mentagrophytes, a dermatophyte responsible for skin infections, was found to be the most susceptible. nih.gov

In one study, a series of sixteen N-phenylpyrazine-2-carboxamide analogues were assessed. nih.gov While data for every analogue is extensive, the highest efficacy against T. mentagrophytes was observed with 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide, which exhibited a minimum inhibitory concentration (MIC) of 62.5 µmol/L. nih.gov This highlights the potential of the chlorinated N-phenylpyrazine-2-carboxamide scaffold in targeting dermatophytic fungi. nih.govnih.gov

Table 1: In Vitro Antifungal Activity of a Related Pyrazine Carboxamide Derivative

| Compound | Fungal Strain | Activity (MIC) |

|---|

Investigation of Biochemical Mechanisms (e.g., Succinate (B1194679) Dehydrogenase Inhibition)

The primary biochemical mechanism underlying the antifungal activity of many pyrazine carboxamides is the inhibition of the enzyme succinate dehydrogenase (SDH). nih.govresearchgate.net SDH, also known as complex II of the mitochondrial respiratory chain, is a crucial enzyme in both the tricarboxylic acid (Krebs) cycle and the electron transport chain. nih.govnih.gov By oxidizing succinate to fumarate, SDH plays a vital role in cellular respiration and energy production. nih.gov

Fungicides that target this enzyme are known as SDHIs. nih.gov They function by blocking the electron transfer from succinate to ubiquinone within the respiratory chain, thereby inhibiting fungal respiration and leading to cell death. researchgate.net The amide group is considered a necessary component for the activity of SDHIs. researchgate.net

A fragment-based drug design strategy has successfully identified novel SDHIs by combining a pyrazine fragment with other chemical moieties, resulting in a pyrazine-carboxamide-diphenyl-ether scaffold with potent inhibitory activity against SDH. nih.govresearchgate.net This research reinforces the role of the pyrazine carboxamide structure as a key pharmacophore for SDH inhibition. nih.gov

Antiviral Mechanisms

While the antifungal properties of the pyrazine carboxamide class are well-documented, their potential as antiviral agents is less explored.

In Vitro Antiviral Activity against Specific Viral Strains (e.g., Feline Herpes Virus, Coxsackie Virus B4, Influenza A/H1N1, A/H3N2)

A review of available scientific literature did not yield specific studies on the in vitro antiviral activity of this compound or closely related pyrazine carboxamides against Feline Herpes Virus (FHV), Coxsackie Virus B4 (CVB4), or Influenza A subtypes H1N1 and H3N2. Research on antiviral agents for these viruses has predominantly focused on other classes of chemical compounds. nih.govnih.govnih.govnih.gov

Broader Biological Target Modulations and Pathway Interventions (General Pyrazine Carboxamide Class)

The pyrazine carboxamide scaffold is versatile and has been incorporated into molecules designed to modulate various biological targets beyond fungal SDH.

Enzyme Inhibition Studies

The ability of the pyrazine carboxamide class to inhibit enzymes is a cornerstone of its biological activity.

Succinate Dehydrogenase (SDH) Inhibition: As detailed previously, the most prominent enzyme inhibitory activity for this class is against SDH, making these compounds effective fungicides. nih.govnih.gov Experimental evidence dating back to the earliest SDHI fungicides has shown that these compounds can also inhibit mammalian SDH in vitro. nih.gov

Other Potential Targets: The pyrazine carboxamide framework has been utilized in the development of ligands for other receptors and enzymes. For instance, pyrazine-containing structures have been incorporated into triazole-based ligands with high affinity and selectivity for the P2X7 receptor, an emerging target for imaging neuroinflammation. acs.org Furthermore, pyrazine carboxamide ligands have been used to synthesize novel Ruthenium(II) complexes. rsc.orgrsc.org Spectroscopic and molecular docking studies of these metal complexes indicate they can interact with biological macromolecules like calf thymus DNA (CT-DNA) and bovine serum albumin (BSA), suggesting modes of action that involve minor groove binding and partial intercalation with DNA. rsc.orgrsc.org

Receptor Modulation Investigations

Detailed in vitro radioligand binding assays and functional assays are crucial for identifying the specific molecular targets of a compound. For many bioactive molecules, the mechanism of action is linked to their ability to modulate the function of specific receptors, such as ion channels or G-protein coupled receptors.

While direct receptor binding studies for this compound are not prominently reported, research on analogous pyrazine carboxamide structures suggests potential interactions with various biological targets. For instance, certain derivatives have been investigated for their effects on mycobacterial targets. Molecular docking studies on a series of 3-benzylaminopyrazine-2-carboxamides, which share the pyrazine-2-carboxamide core, have explored their binding to the mycobacterial enoyl-ACP reductase (InhA). These studies indicate that the pyrazine core can serve as a scaffold for inhibitors of this critical enzyme involved in fatty acid biosynthesis.

Furthermore, other classes of compounds containing a carboxamide linkage have been evaluated for their interaction with voltage-gated sodium and calcium channels, which are common targets for anticonvulsant and antinociceptive drugs. However, it is important to note that these are different chemical series, and such activity cannot be directly extrapolated to this compound without specific experimental validation.

Investigations into pyrrolopyrazine carboxamide derivatives have identified potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR2 and FGFR3. These findings highlight the potential for the broader class of pyrazine carboxamides to interact with kinase receptors, although specific data for the N-(3-chlorophenyl) derivative is lacking.

Table 1: Summary of Potential Receptor Interactions for Related Pyrazine Carboxamide Derivatives

| Compound Class | Potential Receptor/Target | Implied Biological Activity | Citation |

|---|---|---|---|

| 3-Benzylaminopyrazine-2-carboxamides | Enoyl-ACP reductase (InhA) | Antimycobacterial |

This table is illustrative of the types of receptor interactions observed for related compound classes and does not represent direct evidence for this compound.

Modulation of Cellular Pathways

The primary mechanism of action for the parent compound, pyrazinamide, involves its conversion within mycobacteria to pyrazinoic acid. This active metabolite is believed to disrupt membrane potential and inhibit key enzymes like fatty acid synthase I. For derivatives of pyrazinamide, it is often hypothesized that they may share or have modified versions of this pathway.

In other biological systems, related N-phenylpyrazine-2-carboxamides have been shown to modulate different pathways. For example, certain derivatives have been found to inhibit photosynthetic electron transport in spinach chloroplasts. Additionally, some substituted N-phenylpyrazine-2-carboxamides have been investigated as abiotic elicitors, capable of inducing the production of secondary metabolites like flavonoids in plant cell cultures, suggesting an influence on plant stress response pathways.

In the context of cancer research, inhibitors of FGFR, such as certain pyrazine carboxamide derivatives, function by blocking the activation of the receptor and its downstream signaling cascades. This typically involves the inhibition of pathways like the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.

While these examples from related compounds are informative, specific studies detailing which cellular pathways are modulated by this compound in mammalian, microbial, or plant cells are not available in the reviewed literature.

Table 2: Investigated Cellular Pathway Modulation by Related Pyrazine Carboxamide Derivatives

| Compound Class | Cellular Pathway/Process | Investigated System | Citation |

|---|---|---|---|

| Pyrazinamide/Derivatives | Fatty Acid Biosynthesis | Mycobacterium tuberculosis | |

| Chlorinated N-phenylpyrazine-2-carboxamides | Photosynthetic Electron Transport | Spinach Chloroplasts | |

| Substituted N-phenylpyrazine-2-carboxamides | Flavonoid Biosynthesis | Ononis arvensis Callus Culture |

This table illustrates cellular pathways affected by related compounds. Direct evidence for this compound is not specified in the available literature.

Structure Activity Relationship Sar Investigations of N 3 Chlorophenyl Pyrazine 2 Carboxamide and Its Analogues

Impact of Substituents on the Pyrazine (B50134) Ring on Biological Activity

The pyrazine ring is a core component that significantly influences the biological activity of this class of compounds. Its substitution pattern is a key determinant of efficacy.

Substitutions at the 5- and 6-positions of the pyrazine ring with alkylamino groups have been shown to yield good antimycobacterial activities. mdpi.com For instance, the introduction of a tert-butyl group at the 5-position of the pyrazine ring has been noted in several amides showing over 20% inhibition against Mycobacterium tuberculosis. nih.gov

In a series of 3-benzylaminopyrazine-2-carboxamides, derived from 3-chloropyrazine-2-carboxamide (B1267238), several compounds exhibited in vitro activity against Mycobacterium tuberculosis H37Rv that was comparable or superior to the standard drug pyrazinamide (B1679903). mdpi.com Specifically, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide demonstrated a notable minimum inhibitory concentration (MIC) of 6 μM. mdpi.com Molecular docking studies suggest that these active compounds share common binding interactions with known inhibitors of mycobacterial enoyl-ACP reductase (InhA). mdpi.com The carboxamide group and the substituent at the 3-position of the pyrazine ring play important roles in binding to the active site of InhA. mdpi.com

Furthermore, the nature of the substituent on the pyrazine core can differentiate activity. A comparison between pyrazine-2-carboxamides and pyrazine-2-carbonitriles, both with benzylamino substitution, indicated that the carboxamide series possessed comparable antimycobacterial activity but with lower cytotoxicity. mdpi.com

A study on N-phenylpyrazine-2-carboxamide derivatives highlighted that 5-(tert-butyl)-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide showed high antimycobacterial activity. rsc.org Additionally, the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid was identified as a potent inhibitor of the oxygen evolution rate in spinach chloroplasts. nih.gov

Table 1: Impact of Pyrazine Ring Substituents on Antimycobacterial Activity

| Compound | Pyrazine Ring Substituent(s) | Phenyl Ring Substituent | Biological Activity (MIC) |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 3-(4-methylbenzyl)amino | Unsubstituted | 6 µM against M. tuberculosis H37Rv mdpi.com |

| 5-(tert-butyl)-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 5-tert-butyl, 6-chloro | 3-iodo-4-methyl | High antimycobacterial activity rsc.org |

| (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid | 6-chloro | 3,5-bis(trifluoromethyl) | Potent inhibitor of oxygen evolution rate nih.gov |

Influence of Substituents on the Chlorophenyl Ring on Biological Activity

The substitution pattern on the phenyl ring is another critical factor influencing the biological profile of N-phenylpyrazine-2-carboxamide derivatives. The presence, position, and nature of substituents can dramatically alter activity.

In the pursuit of antimycobacterial agents, several N-phenylpyrazine-2-carboxamides with specific substitutions on the phenyl ring have demonstrated significant activity. For example, N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide, N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide, and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide exhibited four times higher activity than the standard drug pyrazinamide. rsc.org

The design of these compounds often favors lipophilic and/or electron-withdrawing substituents on the benzene (B151609) moiety, such as 3-CH₃-4-Cl, 3-I-4-CH₃, and 4-CF₃. nih.gov For instance, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was found to be the most effective inhibitor of the oxygen evolution rate in spinach chloroplasts among a tested series. nih.gov

In a different study, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and evaluated for their antibacterial activities. mdpi.com Arylation of the initial compound at the bromine position led to derivatives with varying activities against extensively drug-resistant Salmonella Typhi. mdpi.com

Table 2: Influence of Phenyl Ring Substituents on Biological Activity

| Compound | Phenyl Ring Substituent(s) | Pyrazine Ring Substituent(s) | Reported Biological Activity |

| N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | 4-trifluoromethyl | Unsubstituted | 4x higher activity than pyrazinamide rsc.org |

| N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide | 2-bromo-3-methyl | Unsubstituted | 4x higher activity than pyrazinamide rsc.org |

| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 3-iodo-4-methyl | Unsubstituted | 4x higher activity than pyrazinamide rsc.org |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 3-iodo-4-methyl | 6-chloro | Most effective inhibitor of oxygen evolution rate in a series nih.gov |

Role of the Amide Linker (-CONH-) in Biological Efficacy

The amide linker (-CONH-) is a crucial structural motif in this class of compounds, playing a significant role in their biological efficacy. This linker is not merely a passive connector but actively participates in molecular interactions that are vital for the compound's mechanism of action.

In the context of antimycobacterial activity, the carboxamide group is essential for binding to the active site of enzymes like mycobacterial enoyl-ACP reductase (InhA). mdpi.com Molecular docking studies have shown that the carboxamide moiety can form hydrogen bonds with key residues, such as Tyr158, and with the NAD⁺ cofactor within the enzyme's active site. mdpi.com This interaction is critical for the inhibitory potential of these compounds.

Furthermore, the synthesis of these biologically relevant pyrazine carboxamides often involves the formation of this amide bond, highlighting its centrality to the molecular design. researchgate.net Efficient methods for creating this linkage are crucial for the successful development of these compounds as therapeutic agents. researchgate.net

Elucidation of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for N-(3-chlorophenyl)pyrazine-2-carboxamide were not detailed in the provided search results, the principles of QSAR are highly relevant to understanding the SAR of its analogues.

QSAR models are built by developing mathematical equations that relate physicochemical properties (descriptors) of a molecule to its biological activity. These descriptors can include electronic, steric, and hydrophobic parameters. The goal is to create a model that can predict the activity of new, unsynthesized compounds.

For example, in a study of pyrimidine (B1678525) derivatives, which are also heterocyclic compounds, QSAR models were developed using multiple linear regression (MLR) and artificial neural networks (ANN) to predict their inhibitory activity against VEGFR-2, a target in cancer therapy. nih.gov The results indicated that the non-linear ANN model had a higher predictive power than the linear MLR model, suggesting complex relationships between the molecular structure and biological activity. nih.gov

In the context of this compound and its analogues, a QSAR study would likely involve calculating descriptors for various substituents on both the pyrazine and phenyl rings. These descriptors could include Hammett constants (for electronic effects), Taft steric parameters, and logP values (for lipophilicity). The resulting QSAR model could then be used to guide the synthesis of new derivatives with potentially enhanced activity.

While a specific QSAR study for this compound was not found, the synthesis and evaluation of derivatives with varying substituents on the phenyl ring, such as in the case of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its arylated analogues, provide the foundational data necessary for such an analysis. mdpi.com

Correlation between Lipophilicity and Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its interaction with biological targets. In the study of this compound analogues, the relationship between lipophilicity and biological activity is a recurring theme.

In some instances, a direct correlation between increased lipophilicity and enhanced biological activity is observed. For example, in a series of amides of substituted pyrazine-2-carboxylic acids, the compound with the highest lipophilicity (log P = 6.85), the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, also demonstrated the highest antituberculotic activity against Mycobacterium tuberculosis. nih.gov This suggests that for certain targets, increased lipophilicity may facilitate membrane transport and accumulation at the site of action. The design of some pyrazine derivatives has intentionally incorporated lipophilic substituents with the aim of increasing activity. nih.gov

However, the relationship is not always straightforward. In a study of 3-benzylaminopyrazine-2-carboxamides, it was noted that there was no clear dependence between lipophilicity and antimycobacterial activity. mdpi.com Both active and inactive compounds in this series had a wide range of lipophilicity values. mdpi.com This indicates that other factors, such as specific electronic and steric interactions, may play a more dominant role in determining the biological efficacy of these particular analogues.

Table 3: Lipophilicity and Antimycobacterial Activity of Selected Pyrazine Derivatives

| Compound | Lipophilicity (log P) | Biological Activity |

| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 6.85 | Highest antituberculotic activity in its series nih.gov |

| Various 3-benzylaminopyrazine-2-carboxamides | Varied | No clear correlation with antimycobacterial activity mdpi.com |

Emerging Research Frontiers and Future Perspectives

Development of Advanced Computational Models for Activity Prediction and Design

The application of computational modeling is a cornerstone of modern drug discovery, enabling the prediction of biological activity and the rational design of novel compounds. For N-(3-chlorophenyl)pyrazine-2-carboxamide and its analogues, computational approaches are pivotal in elucidating structure-activity relationships (SAR).

Molecular docking studies have been instrumental in understanding the binding modes of pyrazine-2-carboxamide derivatives with their protein targets. For instance, in the development of inhibitors for echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK), a known cancer driver, computational modeling was used to analyze the SAR of this class of compounds. nih.gov Similarly, molecular docking was employed to investigate the binding interactions of 3-amino-pyrazine-2-carboxamide derivatives with Fibroblast Growth Factor Receptor (FGFR), another key target in oncology. nih.gov These studies provide a framework for developing predictive models for the biological activity of this compound against various targets. By creating a homology model of a potential target protein, researchers can virtually screen for the binding affinity and orientation of the compound, guiding the synthesis of more potent and selective molecules.

Future research will likely focus on developing more sophisticated computational models, such as quantitative structure-activity relationship (QSAR) models and machine learning algorithms. These models can integrate a larger dataset of pyrazine-2-carboxamide analogues to identify subtle structural features that influence biological activity.

Table 1: Examples of Computational Modeling in Pyrazine-2-carboxamide Research

| Compound Class | Target | Computational Method | Key Finding |

| Pyrazine-2-carboxamide derivatives | EML4-ALK | Computational Modeling/SAR | Elucidation of structure-activity relationships for novel inhibitors. nih.gov |

| 3-Amino-pyrazine-2-carboxamide derivatives | FGFR | Molecular Docking | Investigation of binding modes within the FGFR2 active site. nih.gov |

Exploration of Novel and Sustainable Synthetic Routes

The conventional synthesis of N-phenylpyrazine-2-carboxamides typically involves the condensation of a pyrazine-2-carboxylic acid chloride with a corresponding substituted aniline (B41778). nih.govnih.govnih.gov This method, while effective, often utilizes harsh reagents like thionyl chloride and can generate significant waste.

Emerging research is focused on developing more sustainable and efficient synthetic methodologies. One promising approach is the use of coupling reagents that avoid the need for acyl chloride formation. For example, the use of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) has been reported for the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. mdpi.com

Furthermore, late-stage functionalization techniques, such as the Suzuki cross-coupling reaction, offer a powerful tool for diversifying the structure of N-phenylpyrazine-2-carboxamides. This has been demonstrated in the synthesis of arylated N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, allowing for the introduction of various aryl groups to modulate the compound's properties. mdpi.com

Future directions in this area will likely involve the exploration of catalytic methods that minimize waste and energy consumption, such as C-H activation and flow chemistry approaches. These advancements will be crucial for the environmentally friendly and cost-effective production of this compound and its analogues.

Investigation of Additional Biological Targets and Therapeutic Areas

The N-phenylpyrazine-2-carboxamide scaffold has demonstrated a remarkable range of biological activities, suggesting that this compound could have therapeutic potential in multiple areas.

Initial interest in this class of compounds was driven by their activity against Mycobacterium tuberculosis. nih.gov Subsequent research has revealed a much broader spectrum of activity, including:

Anticancer Activity: As mentioned, derivatives have been identified as potent inhibitors of EML4-ALK and FGFR, both of which are validated targets in non-small cell lung cancer and other malignancies. nih.govnih.gov

Antifungal Activity: Certain substituted pyrazine-2-carboxamides have shown efficacy against various fungal strains. researchgate.net

Herbicidal and Plant Growth Regulatory Activity: Some analogues have been evaluated as herbicides and have been found to inhibit photosynthesis. nih.govnih.govresearchgate.net

Enzyme Inhibition: A recent study identified pyrazine-carboxamide-diphenyl-ethers as novel succinate (B1194679) dehydrogenase inhibitors, a key enzyme in cellular respiration. acs.org

Given this diverse activity profile, future research should systematically screen this compound against a panel of biological targets to uncover its full therapeutic potential. This could include kinases, proteases, and other enzymes implicated in various diseases.

Table 2: Investigated Biological Activities of N-Phenylpyrazine-2-carboxamide Derivatives

| Biological Activity | Target/Organism | Example Compound Class |

| Antimycobacterial | Mycobacterium tuberculosis | Substituted N-phenylpyrazine-2-carboxamides nih.gov |

| Anticancer | EML4-ALK, FGFR | Pyrazine-2-carboxamide derivatives nih.govnih.gov |

| Antifungal | Various fungal strains | Amides of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid researchgate.net |

| Herbicidal | Photosynthesis inhibition in spinach chloroplasts | Substituted N-phenylpyrazine-2-carboxamides nih.govnih.govresearchgate.net |

| Enzyme Inhibition | Succinate Dehydrogenase | Pyrazine-carboxamide-diphenyl-ethers acs.org |

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The rational design of next-generation analogues of this compound will be guided by the structure-activity relationships (SAR) established for this class of compounds. The existing literature provides valuable insights into how modifications to the pyrazine (B50134) and phenyl rings can impact biological activity.

For instance, in the context of antimycobacterial activity, the nature and position of substituents on the phenyl ring have been shown to be critical. researchgate.net Similarly, for EML4-ALK inhibitors, structural optimization of the pyrazine-2-carboxamide core led to the discovery of more potent compounds. nih.gov